molecular formula C35H47O3P B12962156 (2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B12962156
M. Wt: 546.7 g/mol
InChI Key: RXGMKJPMNONITA-IMFBIXIZSA-N
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Description

The compound “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a complex organic molecule that belongs to the class of oxaphospholes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the oxaphosphole ring through cyclization reactions.
  • Introduction of the tert-butyl, dimethoxyphenyl, and triisopropylbenzyl groups via substitution reactions.
  • Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Implementation of large-scale purification methods, such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

The compound “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield oxides or hydroxylated derivatives.
  • Reduction may yield deoxygenated or hydrogenated derivatives.
  • Substitution may yield compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Researchers may investigate its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, the compound may be used in the development of new materials with unique properties. Its structural features could contribute to the design of advanced materials for applications in electronics, coatings, or other fields.

Mechanism of Action

The mechanism of action of “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” involves its interactions with specific molecular targets. These interactions may include:

  • Binding to enzymes or receptors to modulate their activity.
  • Interacting with nucleic acids to influence gene expression.
  • Participating in signaling pathways to regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” include other oxaphospholes with different substituents. Examples may include:

  • Compounds with different alkyl or aryl groups.
  • Compounds with additional functional groups, such as hydroxyl or amino groups.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents and its stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C35H47O3P

Molecular Weight

546.7 g/mol

IUPAC Name

(2R,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C35H47O3P/c1-21(2)24-18-26(22(3)4)28(27(19-24)23(5)6)20-32-38-31-17-12-14-25(34(31)39(32)35(7,8)9)33-29(36-10)15-13-16-30(33)37-11/h12-19,21-23,32H,20H2,1-11H3/t32-,39-/m1/s1

InChI Key

RXGMKJPMNONITA-IMFBIXIZSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C[C@@H]2OC3=CC=CC(=C3[P@@]2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC2OC3=CC=CC(=C3P2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C

Origin of Product

United States

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